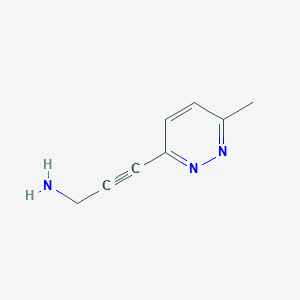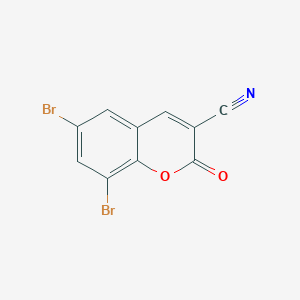
4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide is a heterocyclic compound with the molecular formula C9H12Cl2N2O2S and a molecular weight of 283.18 g/mol . This compound is part of the pyridine family and is characterized by the presence of two chlorine atoms at the 4 and 5 positions, as well as a sulfonamide group at the 3 position of the pyridine ring. It is primarily used as a building block in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide typically involves the reaction of 4,5-dichloropyridine with N,N-diethylamine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product . Industrial production methods may involve bulk manufacturing processes, including the use of automated reactors and purification systems to achieve high purity and yield .
Chemical Reactions Analysis
4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorine atoms at the 4 and 5 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: This compound is utilized in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the chlorine atoms may participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
4,5-Dichloro-N,N-diethylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
4,5-Dichloropyridine: Lacks the sulfonamide group and has different reactivity and applications.
N,N-Diethyl-3-pyridinesulfonamide: Similar structure but without the chlorine atoms, leading to different chemical properties and reactivity.
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Contains an isothiazolinone ring instead of a pyridine ring, resulting in distinct biological activities and applications
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H12Cl2N2O2S |
|---|---|
Molecular Weight |
283.17 g/mol |
IUPAC Name |
4,5-dichloro-N,N-diethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H12Cl2N2O2S/c1-3-13(4-2)16(14,15)8-6-12-5-7(10)9(8)11/h5-6H,3-4H2,1-2H3 |
InChI Key |
JLVONVQWQUQGLV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=CC(=C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13024590.png)
![tert-Butyl ((3aS,7aS)-hexahydropyrano[3,4-c]pyrrol-3a(4H)-yl)carbamate](/img/structure/B13024599.png)








